REACTION_CXSMILES
|
[CH:1]([C:3]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)=O.O.NN.[OH-].[K+]>C(O)CO>[CH3:1][C:3]1([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:4][CH2:5][C:6](=[O:9])[CH2:7][CH2:8]1 |f:1.2,3.4|
|
Name
|
4-formyl-4-phenyl cyclohexanone
|
Quantity
|
0.038 mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1(CCC(CC1)=O)C1=CC=CC=C1
|
Name
|
ethylene ketal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1(CCC(CC1)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
ethylene ketal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 9.3 g
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
to distill until the pot temperature
|
Type
|
CUSTOM
|
Details
|
comes to about 200°C
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
diluted with water and brine
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on 750 ml
|
Type
|
WASH
|
Details
|
of Florisil (magnesium silicate) with elution by 1% ethyl acetate in Skellysolve B
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of methanol and water
|
Type
|
CUSTOM
|
Details
|
to give 5.92 g
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(CC1)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |